5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-3-13-4-10-16(11-5-13)22-18-17(23-25-24-18)19(26)21-12(2)14-6-8-15(20)9-7-14/h4-12,17-18,22-25H,3H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVBIZSKHDNUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC(C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The introduction of the ethylanilino and fluorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactors can be employed to control reaction conditions precisely, leading to a more sustainable and scalable production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium or copper catalysts, along with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Comparison
Table 1: Structural Features of Analogs
Key Observations :
- The triazolidine core distinguishes the target compound from ZPX394’s benzene dicarboxamide and the pyrazole/thiazolidine systems in other analogs. This impacts binding interactions; for example, triazolidine’s partial saturation may allow conformational flexibility absent in aromatic cores .
- The fluorophenyl group in the target compound contrasts with ZPX394’s pyrazole and sulfonyl groups, which likely enhance polar interactions with enzymes like BACE1 .
Key Observations :
Hypothetical Activity Profile :
- BACE1 Inhibition Potential: The fluorophenyl group in the target compound may facilitate binding to BACE1 (a protease implicated in Alzheimer’s disease), akin to ZPX394’s interaction with the enzyme’s active site .
- Antimicrobial Activity : Pyrazole-4-carboxamide derivatives in exhibit antimalarial properties, suggesting that the target compound’s carboxamide group could support similar applications, albeit untested .
- Pharmacokinetic Advantages: The fluorine atom likely enhances metabolic stability compared to non-fluorinated analogs, while the ethyl group balances solubility and membrane permeability.
Biological Activity
5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Anticancer Properties
Research has indicated that compounds with similar triazole structures exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. A comparative analysis of similar compounds reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole ring | Antitumor |
| Compound B | Aniline derivative | Antimicrobial |
| Compound C | Carboxamide group | Enzyme inhibition |
This compound's unique combination of functional groups may enhance its efficacy against tumors by targeting specific pathways involved in cancer cell survival and proliferation.
The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies suggest that it may influence several key pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes involved in cancer metabolism.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Drug Resistance : There is potential for this compound to act as a multi-drug resistance reversal agent, enhancing the effectiveness of existing chemotherapeutics.
Case Studies
Several studies have highlighted the biological activities associated with triazole derivatives:
- Antifungal Activity : A study evaluated the antifungal properties of triazole derivatives, demonstrating significant inhibition against various fungal strains, which suggests a broad spectrum of antimicrobial activity .
- Cytotoxicity Assessment : In vitro assays assessing cytotoxic effects on cancer cell lines revealed promising results for related compounds, indicating potential applications in oncology .
- Enzyme Inhibition : Research has shown that certain triazole derivatives can effectively inhibit metabolic enzymes such as acetylcholinesterase, suggesting potential therapeutic roles in neurological disorders .
Future Directions
Further research is essential to fully elucidate the therapeutic potential and mechanisms of action of this compound. Key areas for future investigation include:
- Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for determining clinical applicability.
- Structure-Activity Relationship (SAR) : Detailed SAR studies will help identify which modifications enhance biological activity and reduce toxicity.
- Clinical Trials : Ultimately, clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.
Q & A
Q. What are the recommended methods for synthesizing 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, starting with condensation of 4-ethylaniline and 4-fluorophenyl ethylamine derivatives, followed by cyclization to form the triazolidine core. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Triazolidine cyclization : Optimize temperature (70–90°C) and reaction time (12–24 hrs) to balance yield and purity.
- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Critical parameters : Monitor pH during cyclization (neutral to slightly acidic) to avoid decomposition.
Q. How can researchers characterize the physicochemical properties of this compound?
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP concentration titrations to determine IC50 .
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 72-hr exposure .
- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only samples to exclude solvent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
Example: Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) alter apparent potency. Standardize using Km ATP levels .
- Compound stability : Pre-incubate the compound in assay buffer (30 min, 37°C) to assess degradation via LC-MS .
- Off-target effects : Perform selectivity profiling against a kinase panel (e.g., Eurofins KinaseProfiler) .
Q. What strategies improve metabolic stability and bioavailability of this compound?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-fluorophenyl moiety to reduce CYP450-mediated oxidation .
- Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) to enhance solubility and intestinal absorption in preclinical models .
- In vitro ADME : Assess hepatic microsomal stability (t1/2 > 60 min desirable) and permeability (Caco-2 assay, Papp > 1×10⁻⁶ cm/s) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
Q. What experimental designs are optimal for studying its mechanism of action in complex biological systems?
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in treated vs. untreated cells to identify pathways .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) with purified targets .
- In vivo validation : Employ xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
Data Contradiction Analysis
Q. How to address conflicting reports on its solubility and formulation compatibility?
- Source variability : Compare lot-specific HPLC purity data (>98% purity reduces aggregation risks) .
- Buffer composition : Test solubility in PBS vs. biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .
- Advanced techniques : Use dynamic light scattering (DLS) to detect nanoaggregates in solution .
Methodological Best Practices
- QC/QA : Validate synthetic batches via ¹H/¹³C NMR, HRMS, and elemental analysis.
- Data reproducibility : Adopt OECD guidelines for in vitro assays (e.g., triplicate runs, blinded analysis) .
- Ethical compliance : Ensure animal studies follow ARRIVE 2.0 guidelines for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
